molecular formula C11H16ClNO2 B8095689 3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride

3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride

Cat. No.: B8095689
M. Wt: 229.70 g/mol
InChI Key: VLRFSQLRFYCCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a pyrrolidinol core with a 4-methoxyphenyl group attached, and it exists as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the use of catalysts and specific reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and reaction time to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride has a range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may modulate neurotransmitter systems or inhibit certain enzymes, leading to its observed biological activities.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid

  • Mequinol (4-Methoxyphenol)

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-

Uniqueness: 3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride is unique in its structure and potential applications compared to these similar compounds. Its pyrrolidinol core and specific substituents contribute to its distinct chemical properties and biological activities.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications

Biological Activity

3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride is a compound belonging to the class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula: C12_{12}H17_{17}ClN2_2O
  • Molecular Weight: 232.73 g/mol

The compound features a pyrrolidine ring substituted with a methoxyphenyl group, which is essential for its biological activity.

Anticancer Activity

Research indicates that Mannich bases, including this compound, exhibit significant anticancer properties. A study highlighted that various Mannich bases demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells. The compound's mechanism involves the inhibition of DNA topoisomerase I, leading to disrupted DNA replication and cell cycle arrest .

Cell LineIC50_{50} (μM)Mechanism of Action
PC-38.2 - 32.1Inhibition of DNA topoisomerase I
MCF-7<2Cytotoxicity through apoptosis

Antidepressant Effects

The compound has also been studied for its antidepressant activity. In animal models, it was shown to block the depressant effects induced by tetrabenazine, suggesting a potential role in the treatment of depression . The antidepressant mechanism may involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine.

Neuroprotective Properties

Additionally, there is emerging evidence supporting the neuroprotective effects of this compound. It has been suggested that it may protect motor neurons by inhibiting specific kinases involved in neurodegenerative processes . The correlation between kinase inhibition and neuroprotection underscores the potential for therapeutic applications in conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of various Mannich bases against different cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited potent cytotoxicity, reinforcing its potential as an anticancer agent .
  • Antidepressant Activity Assessment : In a controlled experiment involving mice, administration of this compound resulted in significant alleviation of symptoms associated with induced depression. The results were measured using behavioral assays that assess locomotion and anxiety-like behaviors .
  • Neuroprotection Mechanism Exploration : A recent study identified the inhibition of MAPK pathways as a critical mechanism through which this compound exerts neuroprotective effects. By preventing excessive activation of these pathways, the compound may mitigate neuronal damage .

Properties

IUPAC Name

3-(4-methoxyphenyl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-10-4-2-9(3-5-10)11(13)6-7-12-8-11;/h2-5,12-13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRFSQLRFYCCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.